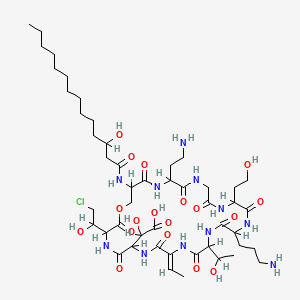
Syringotoxin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringotoxin B is a natural product found in Pseudomonas syringae with data available.
Wissenschaftliche Forschungsanwendungen
Membrane Permeability and Pore Formation
Syringotoxin B, as part of the cyclic lipodepsipeptides family produced by Pseudomonas syringae, has been studied for its effects on membrane permeability. Research has shown that it affects the permeability of human red blood cells and model bilayer lipid membranes. This includes time-dependent pore inactivation observed in red blood cells at different temperatures, providing insights into the dynamics of membrane interactions and potential biomedical applications in understanding cellular responses to external agents (Szabó et al., 2002).
Antifungal and Antibacterial Properties
Studies have explored the antifungal and antibacterial properties of this compound, particularly its impact on fungal species, including human pathogens. The structural differences in membrane composition influence the biological activity of this compound, and molecular dynamics simulations have been used to understand its interaction with lipid membranes. These insights are crucial for developing targeted antifungal and antibacterial strategies (Mátyus et al., 2008).
Channel-Forming Activity in Cell Membranes
This compound has been identified to exhibit channel-forming activity in bilayer lipid membranes. This property is crucial for understanding the mechanism of ion transport across cell membranes and can have significant implications in the development of drugs targeting cellular ion channels. The study of these channels and their conductance properties offers valuable information for biomedical applications, particularly in designing therapeutics that modulate cellular ion flux (Gur'nev et al., 2002).
Role in Plant Pathology
The role of this compound in plant pathology has been studied, particularly its contribution to the symptoms and disease progression caused by Pseudomonas syringae. Understanding the mode of action of such phytotoxins can inform the development of resistant plant varieties and strategies to mitigate crop losses due to bacterial infections (Bender, 2004).
Eigenschaften
CAS-Nummer |
65547-14-0 |
|---|---|
Molekularformel |
C48H82ClN11O18 |
Molekulargewicht |
1136.7 g/mol |
IUPAC-Name |
2-[(9Z)-24-(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C48H82ClN11O18/c1-4-6-7-8-9-10-11-12-13-15-27(63)22-34(65)54-32-25-78-48(77)37(33(64)23-49)59-46(74)38(39(67)47(75)76)60-41(69)28(5-2)55-45(73)36(26(3)62)58-43(71)29(16-14-19-50)56-42(70)31(18-21-61)53-35(66)24-52-40(68)30(17-20-51)57-44(32)72/h5,26-27,29-33,36-39,61-64,67H,4,6-25,50-51H2,1-3H3,(H,52,68)(H,53,66)(H,54,65)(H,55,73)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,69)(H,75,76)/b28-5- |
InChI-Schlüssel |
GFIQMTUSPKSFSY-XNUQMYNASA-N |
Isomerische SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Synonyme |
syringotoxin syringotoxin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



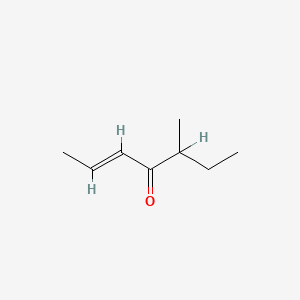
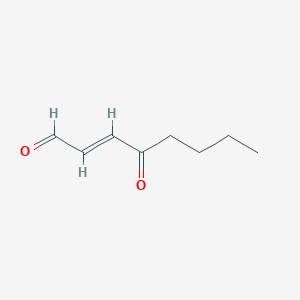

![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)


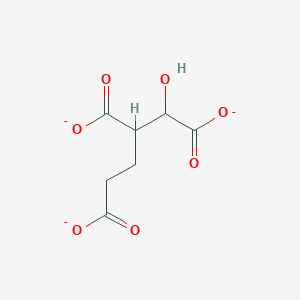
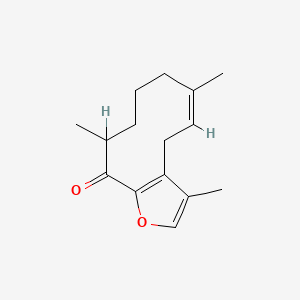
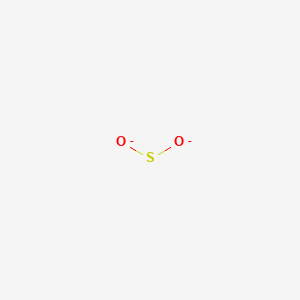
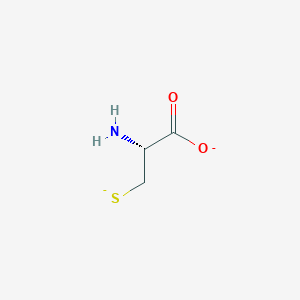
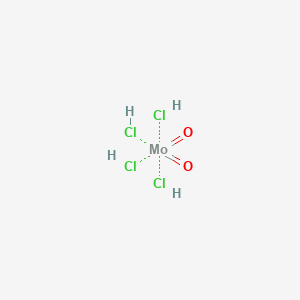
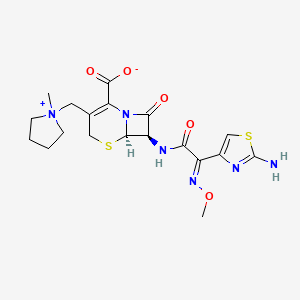
![(2-Phenylbenzo[h]quinolin-4-yl)-piperidin-1-ium-2-ylmethanol;chloride](/img/structure/B1233906.png)
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)